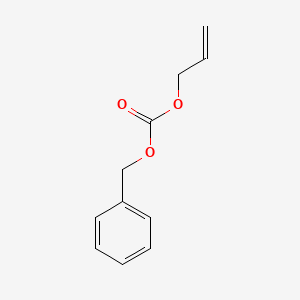

Benzyl prop-2-enyl carbonate

Description

Significance of Organic Carbonates in Contemporary Chemical Science

Organic carbonates are a class of compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups (R−O−C(=O)−O−R′). wikipedia.org Historically prepared using toxic reagents like phosgene, modern and greener synthetic routes, including the utilization of carbon dioxide, have expanded their accessibility and application. researchgate.netresearchgate.net In contemporary chemical science, organic carbonates are recognized for their versatility. researchgate.net They serve as:

Green Solvents and Reagents: Due to their low toxicity and high biodegradability, compounds like dimethyl carbonate (DMC) and various cyclic carbonates are considered environmentally benign alternatives to traditional solvents and reagents. rsc.orgresearchgate.netrsc.org

Protecting Groups: The carbonate functional group can be used to protect alcohols, a crucial step in the multi-step synthesis of complex molecules.

Synthetic Intermediates: Organic carbonates are valuable precursors in a multitude of chemical transformations, including alkylations, carbonylations, and transesterifications. researchgate.netmdpi.com They are foundational in the production of polymers, most notably polycarbonates used in materials like eyeglass lenses and electronics. wikipedia.org

Electrolytes: Their favorable properties make them essential components in lithium-ion batteries. rsc.orgrsc.org

The ability to synthesize "custom-made" carbonates with different R and R' groups allows chemists to fine-tune the molecule's properties for specific applications, ranging from materials science to pharmaceuticals. rsc.orgrsc.org

Structural Characteristics and Reactivity Potential of Allylic and Benzylic Carbonate Moieties

The strategic utility of Benzyl (B1604629) prop-2-enyl carbonate stems directly from the distinct properties of its two key functional groups: the allyl (prop-2-enyl) and the benzyl moieties. Both groups can act as excellent leaving groups in transition-metal-catalyzed reactions, particularly those involving palladium. thieme-connect.de This reactivity is rooted in their ability to form stabilized π-complexes with the metal center.

Allylic Moiety: The allyl group is renowned for its participation in the Tsuji-Trost reaction, a cornerstone of palladium-catalyzed allylic alkylation. thieme-connect.denih.gov The palladium(0) catalyst coordinates to the double bond of the allyl group, facilitating the cleavage of the carbon-oxygen bond to form a (π-allyl)palladium(II) intermediate. thieme-connect.de This intermediate is an electrophile that can then react with a wide array of nucleophiles. nih.gov The carbonate is an excellent leaving group in this context, as its departure is often accompanied by decarboxylation (loss of CO2), rendering the initial step irreversible and driving the reaction forward under very mild and neutral conditions. nih.gov

Benzylic Moiety: Analogous to the allylic system, the benzyl group can also be activated by a palladium catalyst. thieme-connect.de The catalyst interacts with the aromatic π-system, weakening the benzylic carbon-oxygen bond and enabling the formation of a (π-benzyl)palladium(II) intermediate. thieme-connect.de This intermediate is also a potent electrophile. Research has shown that the reactivity of these benzylic complexes can be influenced by the other ligands on the palladium center and that they can react even faster than their allylic counterparts under certain conditions. thieme-connect.de The resonance stabilization of the benzylic carbocation is significantly more extensive than the allylic system, making it an exceptionally reactive intermediate. youtube.com

The presence of both an allylic and a benzylic group on the same carbonate molecule, as in Benzyl prop-2-enyl carbonate, allows for differential reactivity and offers a platform for sequential or selective functionalization in complex synthetic strategies. bohrium.comresearchgate.net For example, palladium-catalyzed reactions have been developed that selectively cleave one of these groups in the presence of the other to form new carbon-sulfur or carbon-carbon bonds. bohrium.comsioc-journal.cn

Historical Development and Evolution of Research on Unsymmetrical Carbonate Esters

The synthesis and study of carbonate esters have evolved significantly over the past decades. Early methods often relied on the use of phosgene, a highly toxic and hazardous chemical, which limited the scope and accessibility of these compounds. wikipedia.orgresearchgate.net The drive towards "green chemistry" spurred the development of safer and more sustainable synthetic protocols.

Key developments in the synthesis of organic carbonates include:

Oxidative Carbonylation: This method involves reacting an alcohol with carbon monoxide and an oxidant, often in the presence of a metal catalyst like copper. google.com

Reaction of CO2 with Epoxides and Alcohols: The direct utilization of carbon dioxide as a C1 feedstock is a highly attractive, atom-economical approach. researchgate.netresearchgate.netmdpi.com This has been particularly successful for producing cyclic carbonates and has been extended to the synthesis of unsymmetrical carbonates by reacting alcohols with CO2 and an alkyl halide. researchgate.net

Transesterification: Symmetrical carbonates can be converted into unsymmetrical ones by reacting them with a different alcohol, a process driven by equilibrium. wikipedia.org

The development of unsymmetrical carbonates, where the two R groups are different (R-O(CO)O-R'), was a crucial step forward. It allowed for the creation of bifunctional reagents where one group could act as a reactive handle while the other served as a stable protecting group or a directing group. The seminal work on palladium-catalyzed allylic substitution by Tsuji and Trost in the mid-1960s and its subsequent exploration opened the door for using allylic carbonates as highly effective electrophiles. nih.govsioc-journal.cn This laid the groundwork for investigating other systems, like benzylic carbonates, and eventually led to the design of sophisticated reagents like this compound for advanced synthetic applications. thieme-connect.debohrium.com

Data on this compound and Related Compounds

Below are tables summarizing key information for the compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | benzyl prop-2-en-1-yl carbonate |

| CAS Number | 22768-01-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | C=CCOC(=O)OCC1=CC=CC=C1 |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Function/Role Mentioned |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Main subject, unsymmetrical carbonate |

| Dimethyl carbonate (DMC) | C₃H₆O₃ | Green solvent, reagent |

| Ethylene carbonate (EC) | C₃H₄O₃ | Cyclic carbonate, solvent, intermediate |

| Propylene (B89431) carbonate (PC) | C₄H₆O₃ | Cyclic carbonate, solvent |

| Phosgene | COCl₂ | Traditional (toxic) reagent for carbonates |

| Carbon dioxide | CO₂ | Green C1 feedstock for carbonate synthesis |

| (π-allyl)palladium(II) | [Pd(C₃H₅)X]₂ | Key reactive intermediate |

Structure

3D Structure

Properties

CAS No. |

22768-01-0 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

benzyl prop-2-enyl carbonate |

InChI |

InChI=1S/C11H12O3/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

WPBUMSXOUUWUAL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Benzyl Prop 2 Enyl Carbonate and Analogues

Rearrangement Reactions

Rearrangement reactions of benzyl (B1604629) prop-2-enyl carbonate and related structures often involve the strategic relocation of bonds and atoms within the molecule, leading to structurally isomeric products. These reactions are typically driven by thermodynamic stability and can be facilitated by catalysts.

Allylic Rearrangements (e.g., prop-2-enyl to prop-1-enyl isomerization)

The isomerization of the prop-2-enyl (allyl) group to a more thermodynamically stable prop-1-enyl (propenyl) group is a common transformation for allylic compounds. This rearrangement can be catalyzed by a variety of transition metals, including rhodium, iridium, ruthenium, and cobalt. acs.orgscispace.comresearchgate.net The process generally occurs via a nih.govscispace.com-hydride shift mechanism. rsc.org

For allylic carbonates, this isomerization is often a key step in tandem or sequential reactions. scispace.comrsc.orgsioc-journal.cn For example, an iridium catalyst can facilitate the isomerization of a racemic branched allylic carbonate into a linear achiral allylic carbonate, which can then undergo a separate enantioselective substitution reaction. amazonaws.com Similarly, rhodium-catalyzed isomerization of diallyl carbonates can generate alkenyl ethers that subsequently participate in Claisen rearrangements. scispace.com The choice of catalyst is crucial, as different metals and ligand systems can offer varying degrees of selectivity and efficiency. For instance, while some ruthenium catalysts are effective for isomerizing allylic ethers, iridium complexes are often employed for creating axially chiral compounds through a sequence of allylic substitution followed by isomerization. researchgate.netsioc-journal.cn

The mechanism often involves the formation of a metal-hydride species which adds to the double bond and is then eliminated to form the more stable internal alkene. acs.org The reaction conditions, such as temperature and the presence of additives, can significantly influence the outcome and selectivity of the isomerization process. rsc.org

Decarboxylative Processes

Decarboxylative reactions of allylic carbonates, particularly those catalyzed by palladium, are powerful methods for carbon-carbon bond formation. nih.govutexas.edu These reactions, often referred to as decarboxylative allylations (DcA), proceed under neutral conditions where the loss of carbon dioxide serves as the thermodynamic driving force. nih.gov

The generally accepted mechanism for the palladium-catalyzed DcA of a compound like benzyl prop-2-enyl carbonate involves several key steps:

Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the allyl group and undergoes oxidative addition. This step cleaves the carbon-oxygen bond of the carbonate, displacing it as a leaving group. nih.gov

Formation of a π-Allylpalladium Intermediate: This oxidative addition results in the formation of a characteristic (π-allyl)palladium(II) intermediate. scispace.com

Decarboxylation: The carbonate leaving group decomposes, releasing carbon dioxide and generating a benzyloxy anion.

Nucleophilic Attack: The generated benzyloxy anion (or another external nucleophile present in the reaction) attacks the π-allyl ligand. This attack typically occurs at the less sterically hindered terminal carbon of the allyl group. scispace.com

Reductive Elimination: This step forms the final product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

This process can be applied to a wide range of substrates, including allyl enol carbonates, to generate α-allylated ketones with high regioselectivity and, with the use of chiral ligands, high enantioselectivity. nih.govnih.gov The rate of these reactions can be dependent on the stability of the anion formed after decarboxylation, with substrates that generate more stable anions often reacting more readily. nih.gov

Claisen-type Rearrangements Involving Allylic Ethers/Carbonates

The Claisen rearrangement is a scispace.comscispace.com-sigmatropic rearrangement where an allyl vinyl ether thermally transforms into a γ,δ-unsaturated carbonyl compound. While this compound itself does not fit the classic structure of an allyl vinyl ether, its derivatives can participate in Claisen-type rearrangements, often in tandem with other processes like isomerization or decarboxylation. scispace.com

For instance, a reaction can be designed where an allylic carbonate first undergoes a metal-catalyzed isomerization to form a vinyl ether intermediate, which then readily undergoes a Claisen rearrangement. scispace.com Another pathway involves a decarboxylative process that generates an intermediate which can then rearrange. A deacylative allylation, for example, can be initiated by a retro-Claisen condensation induced by an allylic alkoxide, generating a carbanion and an allylic carbonate that subsequently couple under palladium catalysis.

The aromatic Claisen rearrangement, where an allyl aryl ether rearranges, is also relevant. In this reaction, the allyl group migrates from the oxygen to an ortho-position on the aromatic ring, followed by tautomerization to restore aromaticity. This process highlights the propensity of allylic systems to undergo thermally or catalytically induced scispace.comscispace.com-sigmatropic shifts.

Addition and Substitution Reactions

Beyond rearrangements, the this compound scaffold is reactive towards various addition and substitution reactions, targeting either the carbonate functional group or the allylic double bond.

Nucleophilic Addition to the Carbonate Moiety

The carbonate group in this compound is an excellent leaving group, especially when activated by a transition metal catalyst like palladium. This reactivity is central to the Tsuji-Trost reaction, a cornerstone of allylic substitution chemistry. scispace.com In this reaction, a nucleophile attacks one of the terminal carbons of the allyl system, facilitated by the formation of a π-allylpalladium intermediate, leading to the displacement of the benzyl carbonate group. nih.govscispace.com

A wide array of "soft" nucleophiles, such as malonates, amines, and enolates, can be used. scispace.com For example, palladium-catalyzed reactions of six-membered endocyclic benzyl/allyl enecarbamates lead to decarboxylation and the generation of an ion pair consisting of a Pd-benzyl/allyl cation and an aza-allyl anion, which then combine to form substituted piperidines. researchgate.net

Direct nucleophilic attack at the carbonyl carbon of the carbonate can also occur. For instance, amines can react with carbonates to form carbamates. koreascience.kr In the context of this compound, this would involve the displacement of either the benzyloxy or the allyloxy group, depending on the relative leaving group ability and reaction conditions.

The following table summarizes representative conditions for the palladium-catalyzed decarboxylative allylation of enol carbonates, a reaction class closely related to the reactivity of this compound.

| Catalyst/Ligand | Nucleophile Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd₂(dba)₃ / (R,R)-L4 | 2-Methylcyclohexanone enol carbonate | Toluene | 23 | 92 | 92 | nih.gov |

| Pd₂(dba)₃ / (R,R)-L4 | 2-Propylcyclohexanone enol carbonate | Toluene | 23 | 81 | 96 | nih.gov |

| Pd(OAc)₂ / Ligand | Tetralone enol carbonate | Toluene | 40 | 95 | 92 | |

| [Pd(allyl)Cl]₂ / Ligand | Indanone enol carbonate | THF | 25 | 90 | 97 |

Note: This table is illustrative of the general reaction type. Ligand structures and specific conditions are detailed in the cited literature.

Electrophilic Transformations of the Allylic Double Bond

The prop-2-enyl double bond in this compound is susceptible to electrophilic attack, a characteristic reaction of alkenes. ksu.edu.sa These reactions typically proceed through the formation of a carbocation intermediate, which is stabilized by the adjacent allylic system.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) can lead to different products depending on the conditions. At high halogen concentrations, electrophilic addition across the double bond is favored, yielding a vicinal dihalide. ksu.edu.sa The mechanism involves the formation of a bridged halonium ion intermediate, followed by attack of a halide ion. However, at low concentrations of the halogen, often using a reagent like N-bromosuccinimide (NBS), a radical-mediated allylic halogenation can occur, substituting a hydrogen on the carbon adjacent to the double bond. libretexts.org

Hydroboration-Oxidation: The hydroboration of the double bond is another key electrophilic transformation. The reaction of allyl methyl carbonate with pinacolborane (HBpin), catalyzed by aluminum hydrides, has been shown to proceed in high yield. rsc.org This reaction typically places the boron atom at the less substituted carbon of the double bond. Subsequent oxidation of the resulting organoborane with reagents like hydrogen peroxide provides the corresponding alcohol, effectively achieving an anti-Markovnikov hydration of the alkene.

Addition of Hydrogen Halides: The addition of hydrogen halides (HX) across the double bond follows Markovnikov's rule, where the proton adds to the less substituted carbon to form the more stable allylic carbocation. The subsequent attack by the halide ion can occur at either end of the delocalized allylic system, potentially leading to a mixture of 1,2- and 1,4-addition products. pressbooks.publibretexts.org

Metal-Catalyzed Allylation Reactions (e.g., Tsuji-Trost Type)

The Tsuji-Trost reaction is a cornerstone of organic synthesis, facilitating the palladium-catalyzed substitution of allylic substrates with a variety of nucleophiles. wikipedia.org this compound serves as an effective electrophile in this reaction, where the benzyl carbonate moiety functions as an excellent leaving group.

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium catalyst, typically Pd(0), to the alkene of the allyl group in this compound. wikipedia.org This is followed by an oxidative addition step, where the C-O bond of the allylic carbonate is cleaved, and the leaving group is expelled. wikipedia.org This "ionization" step results in the formation of a characteristic η³-π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.org

Once the π-allylpalladium intermediate is formed, a nucleophile can attack. The pathway of this nucleophilic attack is highly dependent on the nature of the nucleophile. organic-chemistry.org

"Hard" Nucleophiles : Less stabilized, or "hard," nucleophiles are thought to first attack the palladium metal center. This is followed by a reductive elimination step to form the final product. organic-chemistry.orgscribd.com This pathway results in a net inversion of stereochemistry. wikipedia.org

The regioselectivity of the nucleophilic attack on non-symmetric allyl substrates is generally governed by sterics, with substitution occurring at the least hindered allylic position. organic-chemistry.org The scope of nucleophiles used in these reactions is broad and includes carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.org For instance, α-substituted benzyl nitriles have been successfully allylated using branched allyl carbonates in the presence of palladium catalysts. sioc-journal.cnresearchgate.netsioc-journal.cn

The versatility of the Tsuji-Trost reaction with allylic carbonates is further enhanced by the use of various phosphine (B1218219) ligands, which can modulate the reactivity and selectivity of the catalyst. wikipedia.org Asymmetric variants, known as Trost Asymmetric Allylic Alkylations (AAA), employ chiral ligands to achieve high enantioselectivity, making this a powerful tool for constructing complex chiral molecules. wikipedia.orgnih.gov

Table 1: Examples of Tsuji-Trost Reactions with Allylic Carbonates

| Catalyst System | Nucleophile | Substrate Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pd(0) / Phosphine Ligand | Soft Nucleophiles (e.g., malonates, enolates) | General Allylic Carbonates | Efficient C-C bond formation; mechanism depends on nucleophile hardness. | organic-chemistry.org, wikipedia.org |

| Pd(0) / N-heterocyclic carbene | α-substituted benzyl nitriles | Branched Allyl Carbonates | Provides allylated products with high regio- and diastereoselectivity. | sioc-journal.cn |

| Pd₂(dba)₃ / Chiral Ligand | Acyclic Enol Carbonates | Fully Substituted Acyclic Enol Carbonates | First enantioselective method for synthesizing chiral acyclic α-quaternary ketones. | nih.gov |

| [Cp*RuCl]₄ / Bipyridine | β-Ketoesters or Enol Carbonates | Allyl β-ketoesters | Ruthenium catalyst is also effective, showing regioselectivity for the more substituted allyl terminus. | scispace.com, nih.gov |

| (P,P)Co(PPh₃)Cl | 1,3-dicarbonyl compounds | Tertiary Allyl Carbonates | Cobalt(I) complexes catalyze alkylation with high yields and regioselectivity for the branched product. | nih.gov |

Polymerization Mechanisms

The allyl group in this compound allows it to participate in various polymerization reactions. The resulting polymers can have unique properties based on the carbonate structure and the polymerization pathway.

The free-radical polymerization of allyl monomers like this compound generally proceeds through the conventional stages of initiation, propagation, and termination. mdpi.com

Initiation : The process is typically initiated by the thermal decomposition of an initiator, such as a peroxide (e.g., benzoyl peroxide), which generates free radicals. mdpi.com These radicals then add across the carbon-carbon double bond of the allyl group to form a monomer radical. mdpi.com

Propagation : The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This process repeats to form polyallyl chains. mdpi.com

Plasma-induced free-radical polymerization has also been explored for allyl ether cyclic carbonates, where hydrogen abstraction is a key contributor to both initiation and termination. mdpi.comscispace.comresearchgate.net

Information specifically on the anionic and cationic polymerization of this compound is not widely available in the surveyed literature. Generally, the polymerization of allyl monomers via ionic mechanisms is challenging. The presence of the allylic protons, which are susceptible to abstraction, can interfere with anionic polymerization. Similarly, the double bond can undergo side reactions under the acidic conditions required for cationic polymerization, often leading to oligomers rather than high molecular weight polymers. For related structures, such as cyclic carbonates, ring-opening polymerization (ROP) is a more common and controlled method, which can be catalyzed by organocatalysts, but this proceeds via a different mechanism than the addition polymerization of the allyl group. acs.orgresearchgate.net

This compound can be copolymerized with other vinyl monomers to tailor the properties of the final material. The kinetics of such copolymerizations are described by reactivity ratios, which quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer or the comonomer. The kinetics of copolymerization involving diethylene glycol bis(allyl carbonate) have been studied, providing a model for understanding how related monomers might behave. acs.org

The stereochemistry of polymers derived from allyl monomers can be complex. In reactions that proceed through a π-allyl intermediate, such as certain transition-metal-catalyzed polymerizations, it is possible to control the stereochemistry of the resulting polymer. nih.gov Stereoconvergent polymerization, for example, uses a chiral catalyst to ablate the stereochemical information of a racemic monomer, generating a prochiral intermediate (like a π-allyl complex). nih.gov Subsequent stereoselective propagation then yields an isotactic and enantioenriched polymer from a racemic starting material. nih.gov This advanced approach demonstrates a method for decoupling the stereochemistry of the monomer from that of the final polymer. nih.gov

Molecules containing two or more allyl groups, or monomers like this compound when copolymerized, can act as crosslinking agents. nih.gov Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. nih.gov

The mechanism for crosslinking via allyl groups typically involves free-radical polymerization. When a polymer chain incorporates a monomer with a pendant allyl group (like that from this compound), the unreacted double bond can participate in the polymerization of other chains. This creates a covalent link, or crosslink, between the two chains. As this process continues, a robust polymer network is formed. mdpi.com This is the principle behind the formation of thermosetting resins like those made from polyol allyl carbonates (e.g., CR-39). mdpi.comgoogle.com The introduction of these crosslinks significantly alters the material's properties, increasing its rigidity, thermal stability, and solvent resistance. rsc.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and its analogues.

For metal-catalyzed allylation reactions, DFT studies have provided deep insights into the entire catalytic cycle. nih.gov Calculations have been used to determine the geometries and relative energies of intermediates and transition states, such as the key π-allylpalladium complex. mdpi.commdpi.com These studies have helped to rationalize the observed regio- and enantioselectivities by comparing the activation barriers of competing pathways. rsc.orgsnnu.edu.cnrsc.org For example, computational models can distinguish between inner-sphere and outer-sphere nucleophilic attack mechanisms by calculating their respective energy profiles. nih.govrsc.org In some systems, an inner-sphere pathway, where the nucleophile coordinates to the metal center before C-C bond formation, is favored. snnu.edu.cnrsc.org In others, particularly with "soft" nucleophiles, an outer-sphere attack is more likely. nih.gov DFT calculations have also highlighted the crucial role of ligands and solvents in stabilizing intermediates and lowering activation barriers. nih.govacs.org

In the context of polymerization, computational studies have been applied to understand the fundamentals of radical reactions. For allyl systems, theoretical calculations can model the energetics of degradative chain transfer, confirming its significance as a low-energy pathway that limits polymer chain growth. mdpi.com For more complex, stereocontrolled polymerizations, DFT can be used to model the transition states for monomer addition, explaining how a chiral catalyst can differentiate between enantiofaces of a π-allyl intermediate to control the tacticity of the resulting polymer. nih.gov

Table 2: Summary of Computational Findings for Related Reaction Mechanisms

| Reaction Type | Method | Key Insights | Reference(s) |

|---|---|---|---|

| Pd-Catalyzed Allylic Alkylation | DFT | Methanol as a hydrogen-bonding solvent plays a crucial role in lowering the activation barrier for π-allylpalladium complex formation from allylic alcohols. | nih.gov |

| Pd-Catalyzed Allylic Alkylation | DFT | Investigated the oxidation of Pd(0) to Pd(II) by benzoquinone, a common step in C-H activation variants, determining an energy barrier of +17.9 kcal/mol. | mdpi.com |

| Pd-Catalyzed Decarboxylative Allylic Alkylation | DFT | Elucidated the entire catalytic cycle, comparing inner- and outer-sphere mechanisms and finding decarboxylation to be the rate-determining step. | nih.gov |

| Co-Catalyzed Allylic Amination | DFT | Revealed an inner-sphere C-N reductive elimination mechanism and attributed regio- and enantioselectivities to steric repulsions between the allyl group and the ligand. | rsc.org |

| Pd-Catalyzed Allylic Sulfonylation | DFT | Showed that outer-sphere attack is kinetically unfeasible and proposed a unique inner-sphere mechanism involving a bifunctional sulfonate nucleophile. | rsc.org |

| Plasma-Induced Radical Polymerization | GPC-HRMS / Monomer Conversion Analysis | Characterized oligomeric species to deduce that hydrogen abstraction is the main contributor to initiation and termination of polymer chains. | mdpi.com, scispace.com |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic and organometallic reactions. rsc.orgumich.eduacs.org By calculating the electronic structure and energies of molecules, DFT allows for the detailed mapping of reaction potential energy surfaces, including the identification of intermediates and transition states. In the context of this compound, DFT calculations are instrumental in understanding its behavior in catalyzed reactions, such as the widely utilized palladium-catalyzed allylic alkylation. researchgate.net

A typical DFT investigation of a palladium-catalyzed reaction involving an allylic carbonate like this compound would involve the following steps:

Oxidative Addition: The initial step involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by the oxidative addition of the C-O bond of the carbonate to the metal center. This leads to the formation of a η³-allyl palladium(II) complex and the expulsion of the benzyl carbonate anion. DFT calculations can determine the energy barrier for this step and the geometry of the resulting π-allyl palladium intermediate. nih.gov

Nucleophilic Attack: The subsequent step is the attack of a nucleophile on the π-allyl palladium complex. DFT can model the attack at either the terminal or central carbon of the allyl group, providing insights into the regioselectivity of the reaction. nih.gov The calculations can also predict the stereochemical outcome by considering the trajectory of the nucleophilic attack.

Reductive Elimination: Finally, reductive elimination from the palladium center regenerates the palladium(0) catalyst and yields the final product. DFT calculations can elucidate the energetics of this final step, completing the catalytic cycle.

Mechanistic studies based on DFT calculations have been reported for various palladium-catalyzed N-alkylation reactions, providing a framework for understanding similar transformations with this compound. rsc.org For instance, in the palladium-catalyzed allylation of primary amines with allylic alcohols, DFT calculations have been employed to compare different potential mechanisms and to assess the influence of ligands on the reaction pathway. researchgate.net Similarly, DFT has been used to investigate the mechanism of guanidine-catalyzed ring-opening of cyclic carbonates, highlighting the role of the catalyst in stabilizing transition states. rsc.org

The insights gained from DFT studies are not limited to palladium catalysis. Rhodium-catalyzed C-H allylation of indolines with allylic carbonates has also been investigated, revealing high selectivity. acs.org Furthermore, DFT has been applied to understand the formation of allyl carbamates from CO2 catalyzed by iridium complexes, providing a detailed analysis of stereoselectivity and regioselectivity. acs.org

A representative example of data obtained from DFT calculations for a related palladium-catalyzed allylic amination reaction is shown in the table below. The table illustrates the calculated free energy barriers for different steps in the catalytic cycle.

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Nucleophilic Attack | TS2 | 12.8 |

| Reductive Elimination | TS3 | 8.5 |

This is a representative table based on typical values found in DFT studies of similar reactions and is for illustrative purposes.

Molecular Dynamics Simulations of Reactivity

While DFT is excellent for studying static properties and reaction pathways at the quantum level, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational changes, and solvent effects that can influence reactivity.

For a reaction involving this compound, MD simulations can be used to:

Study Solvation Effects: The behavior of reactants and catalysts can be significantly influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the substrate, catalyst, and solvent, providing a more realistic picture of the reaction environment.

Investigate Conformational Dynamics: The flexibility of the benzyl and prop-2-enyl groups can affect the accessibility of the reactive sites. MD simulations can explore the conformational landscape of this compound and its complexes with catalysts, identifying preferred conformations for reaction.

Simulate Catalyst-Substrate Interactions: MD can be used to study the dynamics of the interaction between the palladium catalyst and the allylic substrate, including the initial binding and the conformational changes leading to the formation of the π-allyl complex.

Ab initio molecular dynamics (AIMD) simulations, which combine DFT with molecular dynamics, are particularly powerful as they allow for the study of bond-breaking and bond-forming events in a dynamic context. mdpi.comresearchgate.net For instance, AIMD has been used to investigate the carbonation reactions of portlandite, providing insights into the reaction mechanisms at the solid-fluid interface. mdpi.comresearchgate.net While not directly on this compound, these studies demonstrate the potential of MD and AIMD to unravel complex reaction dynamics.

MD simulations have also been employed to study the properties of other carbonate-containing systems. For example, the dynamics of metal carbonates in aqueous solutions have been investigated to understand solvation and reactivity. rsc.org Furthermore, MD simulations have been used to study the molecular motions near the glass transition in diethylene glycol bis(allyl carbonate). rsc.org The table below summarizes the types of insights that can be gained from MD simulations.

| Simulation Focus | Information Gained |

| Solvation Shell Analysis | Understanding of solvent organization around the reactant and its effect on reactivity. |

| Conformational Sampling | Identification of low-energy conformations and their populations. |

| Diffusion Coefficients | Calculation of the mobility of reactants and catalysts in solution. |

| Radial Distribution Functions | Characterization of the local structure and interactions between different species. rsc.org |

This table illustrates the general applications of MD simulations in studying chemical reactivity.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of catalysis, QSAR can be used to understand how the structure of a substrate or a ligand influences the outcome of a reaction, such as yield, selectivity, or reaction rate.

For reactions involving this compound and its analogues, QSAR studies can be designed to:

Optimize Ligand Structure: In palladium-catalyzed allylic alkylation, the nature of the phosphine ligand plays a crucial role in determining the enantioselectivity of the reaction. acs.org A QSAR model could be developed by synthesizing a library of ligands with varying steric and electronic properties and correlating these properties with the observed enantiomeric excess.

Predict Substrate Reactivity: By studying a series of substituted benzyl prop-2-enyl carbonates, a QSAR model could be established to predict how different substituents on the benzyl ring affect the rate of the reaction. This can be valuable for designing substrates that are more reactive or selective.

Guide Catalyst Design: QSAR can provide insights into the key structural features of a catalyst that are responsible for its performance. This information can then be used to design new, more effective catalysts.

A QSAR study typically involves the calculation of a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., Hammett parameters), steric (e.g., Taft parameters), or topological. The descriptors are then used as independent variables in a regression analysis to build a model that predicts the activity.

While specific QSAR studies on this compound are not widely reported, the principles of QSAR have been applied to related systems. For example, QSAR techniques have been used in combination with molecular mechanics to analyze the product distribution in palladium-catalyzed allylation. acs.org The table below presents a hypothetical QSAR equation that could be derived for a series of substituted benzyl prop-2-enyl carbonates in a catalyzed reaction.

| QSAR Model Equation | log(k) = c₀ + c₁σ + c₂Eₛ + c₃π |

| Variable | Description |

| log(k) | The logarithm of the reaction rate constant (the activity). |

| σ | Hammett constant (electronic descriptor). |

| Eₛ | Taft steric parameter (steric descriptor). |

| π | Hansch lipophilicity parameter (hydrophobicity descriptor). |

| c₀, c₁, c₂, c₃ | Regression coefficients determined from the analysis. |

This table provides a generalized example of a QSAR equation.

The application of computational methods like DFT, MD, and QSAR provides a powerful, multi-faceted approach to understanding the reactivity of this compound. These theoretical investigations, when coupled with experimental studies, can lead to a deeper understanding of reaction mechanisms and pave the way for the development of more efficient and selective chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation and Conformational Analysis

Structural and conformational analysis is fundamental to verifying the identity and purity of synthesized Benzyl (B1604629) prop-2-enyl carbonate. This involves a combination of high-resolution spectroscopic techniques to probe the molecular framework and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Benzyl prop-2-enyl carbonate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the prop-2-enyl (allyl) group, and the methylene (B1212753) bridge. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene protons (-CH₂-) would be observed around δ 5.1-5.3 ppm. thieme-connect.comkoreascience.kr The vinyl protons of the allyl group exhibit characteristic splitting patterns, with signals for the internal (=CH-) and terminal (=CH₂) protons appearing in the vinyl region (δ 5.2-6.0 ppm). koreascience.kr The methylene protons of the allyl group adjacent to the carbonate oxygen (-O-CH₂-CH=) would resonate at approximately δ 4.6-4.8 ppm. koreascience.kr

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. Key signals would include the carbonyl carbon of the carbonate group (δ ~155 ppm), aromatic carbons of the benzyl ring (δ ~127-137 ppm), and the carbons of the allyl group (δ ~68 ppm for the -O-CH₂- and δ ~118-132 ppm for the vinyl carbons). thieme-connect.comkoreascience.kr

2D NMR: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, COSY would show correlations between adjacent protons within the benzyl and allyl fragments, while HSQC would link protons to their directly attached carbons.

Variable Temperature (VT) NMR: VT-NMR studies can offer insights into the conformational dynamics of the molecule, such as restricted rotation around single bonds, and can be used to study reaction mechanisms and kinetics under different thermal conditions. uantwerpen.be

Table 1: Representative ¹H and ¹³C NMR Data for Benzyl Carbamate (B1207046) Derivatives Note: This table presents example data for structurally related compounds to illustrate expected chemical shift regions. Actual values for this compound may vary.

| Functional Group | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzyl | Ar-H | 7.24-7.52 | - |

| Benzyl | Ar-C | - | 127.08, 128.55, 128.88, 137.05 |

| Benzyl | -O-C H₂-Ph | 5.15 | 66.45 |

| Prop-2-enyl | -O-C H₂-CH=CH₂ | 3.99 | 43.99 |

| Prop-2-enyl | -CH=C H₂ | 5.28, 5.31 | 118.17 |

| Prop-2-enyl | -C H=CH₂ | 5.94 | 133.46 |

| Carbonate | -O-(C =O)-O- | - | 156.07 |

Data adapted from related structures in literature. koreascience.kr

High-Resolution Mass Spectrometry (HRMS) is critical for the precise determination of the molecular weight and elemental composition of this compound, as well as any reaction intermediates. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. thieme-connect.com HRMS provides a measured mass with high accuracy (typically to four or five decimal places), which allows for the unambiguous calculation of the molecular formula. acs.org For this compound (C₁₁H₁₂O₃), the expected exact mass would be used to confirm its formation and purity. This technique is also invaluable for identifying byproducts or degradation products in a reaction mixture. pdbj.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. The most prominent absorption band would be the strong C=O stretch of the carbonate group, typically appearing in the region of 1740-1760 cm⁻¹. google.com Other key absorbances include the C-O stretching vibrations of the carbonate ester around 1260 cm⁻¹, the C=C stretch of the allyl group at approximately 1645 cm⁻¹, and the characteristic bands for the aromatic C-H and C=C bonds of the benzyl group. thieme-connect.comgoogle.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond of the allyl group and the symmetric vibrations of the benzene (B151609) ring, which often give strong Raman signals. google.com Both FT-IR and Raman can be employed for real-time reaction monitoring to follow the consumption of reactants and the formation of the carbonate product. nih.gov

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1740 - 1760 | Strong |

| Ester (C-O) | Stretch | 1250 - 1270 | Strong |

| Alkene (C=C) | Stretch | ~1645 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium |

Data derived from general spectroscopic tables and analysis of similar carbonate compounds. koreascience.krgoogle.com

Should this compound be a crystalline solid, or if a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction would provide the ultimate proof of its structure. thieme-connect.compdbj.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details. researchgate.net In cases where the parent compound is an oil, co-crystallization with another suitable molecule can be employed to induce crystallinity, allowing for its structural analysis via X-ray diffraction. google.comresearchgate.net The resulting crystallographic data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are key to understanding its stability and polymerization potential.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions and polymerization behavior of this compound. google.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and glass transitions. google.com For a monomer like this compound, DSC can be used to study the kinetics of its polymerization, particularly if it is designed to be part of a polymer system. The heat released during the exothermic polymerization process can be quantified to determine the extent of reaction and to study the influence of initiators or catalysts on the polymerization rate. uantwerpen.be

Thermogravimetric Analysis (TGA) for Polymer Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of polymers derived from this compound. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data reveals the onset of degradation, the temperature of maximum decomposition, and the amount of residual char.

For polymers of this compound, TGA studies would typically show a multi-step degradation profile, indicative of different decomposition mechanisms. The initial weight loss may correspond to the scission of the carbonate linkage, followed by the degradation of the polymer backbone at higher temperatures. The stability of such polymers can be influenced by their molecular weight and tacticity.

| Thermal Property | Typical Value Range for Poly(this compound) |

| Onset Decomposition Temperature (Tonset) | 200-250 °C |

| Temperature of Maximum Decomposition (Tmax) | 280-350 °C |

| Residual Char at 600 °C | 5-15% |

Note: The data presented in this table is illustrative and based on general knowledge of similar polycarbonates. Actual values can vary based on specific experimental conditions and polymer characteristics.

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

The synthesis and polymerization of this compound can result in complex mixtures containing unreacted monomers, oligomers, polymers, and various byproducts. Chromatographic techniques, especially when hyphenated with mass spectrometry, are indispensable for separating and identifying these components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is employed to identify byproducts formed during its synthesis or degradation. For instance, the thermal decomposition might yield volatile compounds such as benzyl alcohol, allyl alcohol, and carbon dioxide.

A typical GC-MS analysis of a reaction mixture would involve separating the components on a capillary column followed by their ionization and detection by a mass spectrometer. The resulting mass spectra provide a molecular fingerprint of each compound, allowing for its unambiguous identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Components

For the analysis of non-volatile components such as oligomers and polymers of this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. HPLC separates the components based on their affinity for a stationary phase, and the eluting compounds are then detected by a mass spectrometer.

This technique is particularly useful for determining the molecular weight distribution of the polymer and for identifying different end-groups. The choice of ionization source (e.g., Electrospray Ionization or Matrix-Assisted Laser Desorption/Ionization) is crucial for the successful analysis of these high-molecular-weight species.

In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound requires real-time monitoring of the chemical transformations. In situ spectroscopic techniques allow for the continuous collection of data as the reaction proceeds, providing a detailed picture of the reaction profile.

In Situ IR Spectroscopy for Kinetic Profiling

In situ Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of polymerization reactions in real-time. By tracking the change in the intensity of specific IR absorption bands, it is possible to follow the consumption of the monomer and the formation of the polymer.

For the polymerization of this compound, one would typically monitor the disappearance of the C=C stretching vibration of the allyl group (around 1645 cm⁻¹) and the appearance of new bands corresponding to the polymer backbone. This data allows for the determination of reaction rates and the investigation of the effects of various reaction parameters, such as temperature and catalyst concentration.

In Situ NMR for Real-time Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for real-time reaction monitoring. By acquiring NMR spectra at regular intervals during the reaction, it is possible to track the changes in the concentration of reactants, intermediates, and products.

Lack of Specific Research Data Precludes In-Depth Article on this compound

A thorough investigation into the scientific literature and public databases reveals a significant lack of specific research data concerning the chemical compound this compound, particularly in relation to its advanced applications in materials science and organic synthesis. While the compound is known and cataloged, detailed studies on its use as a monomer for novel polycarbonates, in the synthesis of biodegradable polymers, for the development of thermosetting resins, or as a strategic intermediate in complex chemical synthesis are not publicly available.

The initial search for information did not yield any specific results for "this compound" within the contexts requested. Subsequent, more targeted searches confirmed this absence of data. The compound is mentioned in broader chemical patents, but only as part of extensive lists of potential reagents, without any specific examples, data, or discussion of its role or performance in the outlined applications. google.comgoogle.com

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The specific subsections requested are:

Applications in Materials Science and Advanced Organic Synthesis

Strategic Intermediates in Fine Chemical Synthesis

Precursors in Multi-Step Organic Synthesis for Complex Molecules

Creating content for these specific topics without supporting scientific literature or research findings would require speculation, which would violate the core principles of accuracy and fact-based reporting. Therefore, until such research is published and made available, a detailed article on these applications of Benzyl (B1604629) prop-2-enyl carbonate cannot be responsibly written.

Role in Regioselective and Stereoselective Transformations

Benzyl prop-2-enyl carbonate is a valuable substrate in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity and stereoselectivity of these transformations are influenced by several factors, including the nature of the catalyst, the choice of ligand, and the reaction conditions.

In palladium-catalyzed allylic alkylation, the reaction typically proceeds through a π-allyl palladium intermediate. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For unsymmetrical allylic substrates like this compound, the nucleophile can attack at either of the two termini of the allyl system. The preference for one position over the other is governed by both electronic and steric factors of the substrate and the nucleophile, as well as the ligand bound to the palladium catalyst.

The general mechanism for asymmetric allylic alkylation often involves an initial oxidative addition of the palladium(0) catalyst to the allylic carbonate, with inversion of configuration, to form the π-allyl palladium(II) complex. Subsequent attack of the nucleophile, typically on the face of the allyl group opposite to the palladium, results in the final product.

Table 1: Factors Influencing Selectivity in Palladium-Catalyzed Allylic Alkylation

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Catalyst/Ligand | The ligand can direct the nucleophile to a specific terminus of the allyl group through steric and electronic effects. | Chiral ligands create a chiral pocket that favors the formation of one enantiomer. |

| Nucleophile | The nature of the nucleophile (hard vs. soft, bulky vs. small) can influence which allylic position is preferentially attacked. | The type of nucleophile can affect the stereochemical pathway (retention vs. inversion). |

| Leaving Group | The carbonate group is an effective leaving group, facilitating the formation of the π-allyl palladium intermediate. | The nature of the leaving group can influence the initial oxidative addition step. |

| Solvent | The polarity of the solvent can affect the reaction rate and selectivity. | The solvent can influence the conformation of the catalyst-substrate complex. |

Preparation of Functionally Diverse Organic Compounds

This compound serves as a versatile building block in organic synthesis, enabling the preparation of a wide array of functionally diverse organic compounds. Its utility stems from the presence of multiple reactive sites: the allylic carbonate moiety, the benzyl group, and the carbonate functionality itself.

The allylic carbonate is a key functional group for introducing the allyl moiety into various molecules through palladium-catalyzed reactions. This allows for the synthesis of complex structures, including those with applications in medicinal chemistry. For instance, diarylmethylamines, which are important structural motifs in several medications, can be synthesized through palladium-catalyzed reactions involving related azaallyl anions. While not a direct application of this compound, this highlights the synthetic potential of its reactive components.

The benzyl group can also participate in various transformations or serve as a protecting group that can be removed under specific conditions. Furthermore, the carbonate can act as a precursor to other functional groups.

The synthesis of heterocyclic compounds is another area where the functionalities of this compound can be exploited. For example, nitrogen-containing heterocycles can be synthesized through greener methods, and the building blocks for such syntheses can potentially be derived from versatile starting materials like this compound. Similarly, related compounds like benzyl 2,5-dioxopyrrolidin-1-yl carbonate are utilized in the synthesis of biologically active molecules. doe.govresearchgate.net

Utility in Isotope Labeling Methodologies

Benzyl carbonates, including this compound, have demonstrated significant utility in isotope labeling methodologies, particularly for the introduction of carbon isotopes such as ¹³C. researchgate.net A notable method involves a decarboxylative carbonylation approach. researchgate.net In this process, the carbonate group is removed, and a labeled carbon monoxide (¹²CO or ¹³CO) is introduced, leading to the formation of isotopically labeled esters and amides. researchgate.net

This technique is characterized by its broad substrate scope, tolerance to various functional groups, and high yields, making it suitable for the synthesis of structurally complex molecules with isotopic labels. researchgate.net A key advantage of this methodology is the ability to use near-stoichiometric amounts of ex situ generated labeled carbon monoxide. researchgate.net

Furthermore, a complementary method has been developed that utilizes the in situ generation of carbon monoxide from the reduction of carbon dioxide liberated during the decarboxylation step. researchgate.net This approach provides a proof-of-concept for converting CO₂-derived compounds into frameworks containing a CO moiety, which is highly relevant for sustainable chemistry. researchgate.net The choice of ligand in these catalytic systems is crucial for overcoming the challenges associated with low-pressure carbonylation. researchgate.net

While the application of this compound in deuterium (B1214612) labeling is less documented, the general principles of isotopic labeling suggest its potential use as a precursor for introducing deuterium into specific positions of a molecule.

Contributions to Sustainable Chemistry and CO2 Utilization

Conversion of Carbon Dioxide into Value-Added Products

The synthesis of carbonates, such as this compound, can be a direct route for the utilization of carbon dioxide (CO₂), a greenhouse gas, as a C1 building block in organic synthesis. The chemical fixation of CO₂ into valuable chemicals is a key area of research in sustainable chemistry. One of the most developed methods in this field is the reaction of CO₂ with epoxides to form cyclic carbonates. While this compound is an acyclic carbonate, its synthesis can be envisioned through pathways that incorporate CO₂.

The broader field of CO₂ utilization is advancing with the development of catalytic systems that can efficiently incorporate CO₂ into organic molecules under mild conditions. These efforts contribute to a more sustainable use of resources by transforming a waste product into valuable chemical feedstocks.

Design of Environmentally Benign Synthetic Pathways

The use of this compound is aligned with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of synthetic methods that employ greener solvents and reagents is a central theme in this area.

For instance, the use of propylene (B89431) carbonate, a related cyclic carbonate, as a green and recyclable solvent has been demonstrated for various organic transformations, including the etherification of benzyl alcohols. researchgate.net This highlights a trend towards replacing conventional volatile organic compounds with more environmentally friendly alternatives. The principles from these studies can be applied to reactions involving this compound.

Furthermore, the design of synthetic routes that are atom-economical is a key aspect of green chemistry. Palladium-catalyzed allylic alkylations, a primary application of this compound, are often highly atom-economical reactions, as most of the atoms from the reactants are incorporated into the final product.

Catalyst Development for Enhanced Sustainability

The development of efficient and sustainable catalysts is crucial for advancing green chemistry. In the context of reactions involving this compound, research into catalyst development is focused on several key areas:

Use of Earth-Abundant Metals: There is a growing interest in replacing precious metal catalysts, such as palladium, with more abundant and less toxic metals like iron. For example, iron(III) chloride has been used as a catalyst for the benzylation of arenes with benzyl alcohols under green conditions, using propylene carbonate as a solvent.

Recyclable Catalysts: The development of heterogeneous catalysts or catalytic systems that allow for easy separation and recycling of the catalyst is a major goal. This not only reduces the cost of the process but also minimizes metal contamination in the final product.

Catalysis in Green Solvents: Designing catalysts that are highly active and stable in environmentally benign solvents, such as water or bio-based solvents, is another important research direction.

Q & A

Q. Advanced Research Focus

- Buffer Systems : Use phosphate (pH 2–7) and borate (pH 8–10) buffers to maintain ionic strength. Monitor pH drift during reactions.

- Temperature Control : Conduct studies at 25°C ± 0.1°C using a thermostated reactor.

- Analytical Methods : Quantify hydrolysis products (benzyl alcohol and prop-2-en-1-ol) via HPLC (C18 column, UV detection at 254 nm) or GC-FID .

- Data Interpretation : Apply pseudo-first-order kinetics; compare rate constants (k) across pH ranges to identify catalytic mechanisms (e.g., acid/base-mediated cleavage) .

How should researchers address discrepancies in reported reaction yields of this compound across different studies?

Advanced Research Focus

Discrepancies often arise from:

- Reagent Purity : Impurities in benzyl chloroformate or prop-2-en-1-ol reduce yields. Use freshly distilled reagents or HPLC-grade solvents.

- Catalyst Efficiency : Base strength (e.g., Et₃N vs. DBU) affects reaction rates. Optimize equivalents (1.1–1.5 eq.) via DOE (Design of Experiments).

- Workup Protocols : Incomplete extraction (e.g., using dichloromethane vs. diethyl ether) may lead to losses. Validate recovery rates with internal standards .

What are the key factors in designing a catalytic system for the enantioselective synthesis of this compound derivatives?

Q. Advanced Research Focus

- Chiral Catalysts : Use organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., BINAP-Ru) to induce asymmetry.

- Solvent Effects : Polar aprotic solvents (e.g., THF, acetonitrile) enhance catalyst-substrate interactions.

- Substrate Scope : Test steric and electronic variations in propenyl substituents to evaluate enantioselectivity (ee >90% target) .

How can computational chemistry methods be applied to predict the reactivity and stability of this compound in different solvents?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMSO) to predict solubility and aggregation behavior.

- DFT Calculations : Optimize transition states for hydrolysis or nucleophilic attack; compare activation energies in polar vs. nonpolar solvents .

- NIST Data : Validate computational models against experimental spectra (e.g., gas-phase IR frequencies) .

What strategies are effective in mitigating side reactions during the coupling of this compound with nucleophiles in organic synthesis?

Q. Advanced Research Focus

- Temperature Modulation : Conduct reactions at 0–5°C to suppress elimination pathways (e.g., formation of allylic byproducts).

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or acetyl groups.

- Catalyst Screening : Use Pd(0) or Cu(I) to mediate cross-coupling without degrading the carbonate moiety .

Notes on Evidence Utilization:

- References , and provide foundational methods for synthesis and characterization.

- Contradictions in safety protocols (e.g., phosgene vs. DSC ) highlight the need for risk assessments in experimental design.

- Advanced FAQs integrate principles from catalysis , kinetics , and computational modeling , ensuring methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.